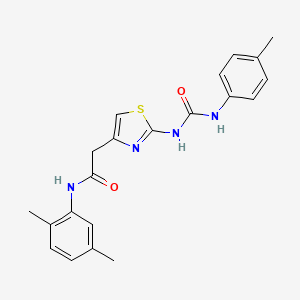
N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as EPPC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPC is a piperidine-based compound that is structurally similar to other well-known drugs such as fentanyl and meperidine. However, EPPC has unique properties that make it a promising candidate for further research.
科学的研究の応用
Analgesic and Anti-Inflammatory Applications
N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide and its derivatives have been explored for their potential as analgesic and anti-inflammatory agents. Abu-Hashem et al. (2020) synthesized novel compounds from visnagenone and khellinone, demonstrating significant inhibitory activity on cyclooxygenase-2 (COX-2) and exhibiting notable analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). Similarly, Chhabria et al. (2007) synthesized 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, highlighting their potential as more potent analgesic and anti-inflammatory agents than standard drugs, with low ulcer indices (Chhabria et al., 2007).
Neuroimaging and Neuropsychiatric Disorders
In neuroimaging, Garcia et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, showing high affinity for 5-HT1A receptors. These compounds were found promising for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders, due to their high brain uptake and stability (García et al., 2014).
HIV Research
Tang et al. (2010) explored the use of piperidine-4-yl-aminopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV research. They developed N-phenyl piperidine analogs, notably effective against wild-type HIV-1 and a broad range of NNRTI-resistant mutant viruses (Tang et al., 2010).
Antimicrobial Applications
Kim et al. (2011) showed that 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This compound reverses persisters to antibiotic-sensitive cells, marking a significant development in bacterial persistence research (Kim et al., 2011).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-26-16-6-4-15(5-7-16)22-19(24)14-8-10-23(11-9-14)17-12-18(25-2)21-13-20-17/h4-7,12-14H,3,8-11H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFTWMZDWNASSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2378126.png)


![7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378131.png)




![N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide](/img/structure/B2378138.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2378141.png)


